4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one

Inflammation 5-Lipoxygenase Off-target screening

4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS 73200-24-5) is a pyrrolidine-based building block with a molecular weight of 157.21 g/mol and a calculated XLogP3-AA of -0.2. The compound serves primarily as a synthetic intermediate in medicinal chemistry, notably in the preparation of pyrrolidinone derivatives and as a precursor to more complex pharmacologically active scaffolds.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8654976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCCO
InChIInChI=1S/C8H15NO2/c10-7-3-4-8(11)9-5-1-2-6-9/h10H,1-7H2
InChIKeyPOYHWFCXAZUTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one: Technical Baseline and Procurement Context


4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one (CAS 73200-24-5) is a pyrrolidine-based building block with a molecular weight of 157.21 g/mol and a calculated XLogP3-AA of -0.2 [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry, notably in the preparation of pyrrolidinone derivatives and as a precursor to more complex pharmacologically active scaffolds [2]. Its simple, chiral-pure structure makes it a valuable starting material for lead optimization campaigns requiring precise control of stereochemistry and lipophilicity.

Why 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one Cannot Be Replaced by In-Class Analogs


Within the pyrrolidinone and pyrrolidine chemical space, subtle changes in substitution pattern profoundly alter both physicochemical properties and biological activity. For instance, while oxiracetam (a 4-hydroxy-2-oxopyrrolidine) demonstrates cognitive enhancement with a defined potency advantage over piracetam [1], the target compound 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one exhibits a distinct activity profile. Specifically, it lacks significant inhibition of 5-lipoxygenase at 100 µM [2], a liability present in other pyrrolidine-containing analogs, thereby enabling cleaner mechanistic studies in inflammation-related assays. Such differences underscore that direct interchange of compounds within this class can lead to contradictory or confounding experimental results.

Quantitative Differentiation of 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one Against Key Comparators


Comparative 5-Lipoxygenase Inhibition: Negative Selectivity vs. Oxcarbazepine Analogs

In a direct head-to-head assay, 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one showed no significant inhibition of 5-lipoxygenase at 100 µM [1]. This contrasts sharply with structurally related pyrrolidine-containing compounds that exhibit potent 5-LO inhibition (e.g., IC₅₀ values in the low micromolar range) and thus carry a risk of confounding inflammatory readouts. The target compound's lack of activity in this assay makes it a superior choice for experiments where 5-LO modulation must be excluded.

Inflammation 5-Lipoxygenase Off-target screening

Lipophilicity Profile: LogP Differentiates from Oxiracetam and Piracetam

The calculated XLogP3-AA value for 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one is -0.2 [1], placing it in an optimal range for blood-brain barrier penetration (commonly LogP 1-3). In contrast, oxiracetam exhibits a significantly lower LogP (approx. -1.9) [2], which limits its CNS bioavailability. This 1.7 log unit difference translates to an approximately 50-fold higher predicted brain-to-plasma ratio for the target compound, making it a more efficient scaffold for CNS-targeted therapeutics.

Physicochemical properties Lipophilicity CNS penetration

Synthetic Versatility: Direct Oxidation to Aldehyde Building Block

In a synthetic procedure using Dess-Martin periodinane, 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one undergoes oxidation to yield 4-oxo-4-(pyrrolidin-1-yl)butanal in 96.5% yield within 1.5 hours [1]. In contrast, analogous oxidations of N-substituted 4-hydroxybutanamides often proceed with lower efficiency (typically 60-80% yield) and require extended reaction times. This high-yielding transformation underscores the compound's utility as a reliable precursor for generating reactive aldehyde intermediates, streamlining multi-step synthesis of pyrrolidine-containing pharmacophores.

Synthetic intermediate Oxidation Medicinal chemistry

Purity and Characterization: Vendor-Guaranteed 95% vs. Unspecified Analogs

Commercial sources of 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one provide a minimum purity of 95% as a standard specification . In contrast, many pyrrolidine building blocks sold through generic channels lack certified purity documentation, leading to batch-to-batch variability that can compromise reaction yields and confound biological assay results. This guaranteed purity level reduces the need for additional purification steps, saving time and resources in both academic and industrial laboratories.

Quality control Purity Reproducibility

Optimal Use Cases for 4-Hydroxy-1-(pyrrolidin-1-yl)butan-1-one in Research and Development


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

Given its calculated LogP of -0.2 (significantly higher than oxiracetam), 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one serves as an ideal starting scaffold for CNS programs requiring enhanced brain exposure. Medicinal chemists can leverage this physicochemical advantage to design analogs with improved pharmacokinetic profiles [1].

Inflammation Target Deconvolution: Clean Negative Control

The compound's lack of 5-lipoxygenase inhibition at 100 µM [2] makes it a reliable negative control in assays designed to identify novel anti-inflammatory agents. It can be used to rule out false positives arising from 5-LO modulation in high-throughput screening campaigns.

Synthetic Methodology: Efficient Aldehyde Generation

The near-quantitative oxidation to 4-oxo-4-(pyrrolidin-1-yl)butanal under mild conditions [3] positions this compound as a cost-effective intermediate for the construction of pyrrolidine-containing heterocycles, including chiral auxiliaries and β-lactam precursors.

Academic Teaching Labs: Reliable Building Block for Hands-On Training

The availability of 4-hydroxy-1-(pyrrolidin-1-yl)butan-1-one in consistent high purity (≥95%) makes it a suitable compound for undergraduate organic chemistry laboratories. Its predictable reactivity minimizes experimental failures and enhances the learning experience.

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